Enhanced CYP2A6 Inhibition Potency Compared to Unsubstituted Benzofuran
In a study evaluating benzofuran derivatives as CYP2A6 inhibitors, the 4-methoxybenzofuran scaffold, which represents the core of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate, demonstrated an IC50 of 2.20 µM [1]. This was more potent than the unsubstituted benzofuran parent compound and compared favorably to the clinical CYP2A6 inhibitor methoxalen (IC50=0.47 µM), highlighting the critical role of the 4-methoxyphenyl substitution for target engagement [1].
| Evidence Dimension | CYP2A6 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4-Methoxybenzofuran: IC50 = 2.20 µM |
| Comparator Or Baseline | Unsubstituted benzofuran (less potent); Methoxalen: IC50 = 0.47 µM; Menthofuran: IC50 = 1.27 µM |
| Quantified Difference | The 4-methoxy analog is more potent than the unsubstituted benzofuran. |
| Conditions | In vitro CYP2A6 inhibition assay using recombinant enzyme. |
Why This Matters
For CYP2A6 research, the 4-methoxyphenyl motif is crucial for potent inhibition, making this compound a superior choice over non-substituted benzofuran building blocks.
- [1] Scite.ai. Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6. 4-methoxybenzofuran IC50 = 2.20 µM. https://scite.ai/reports/... View Source
